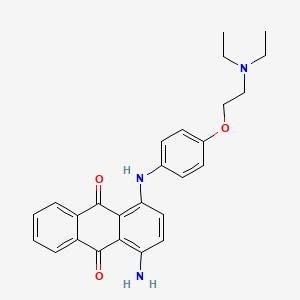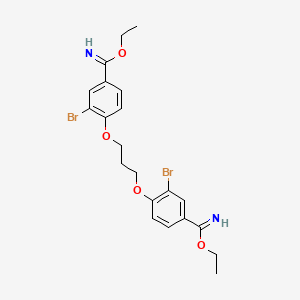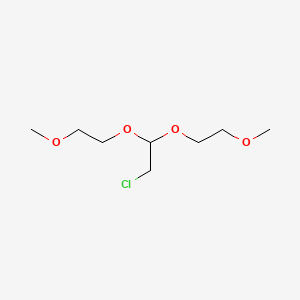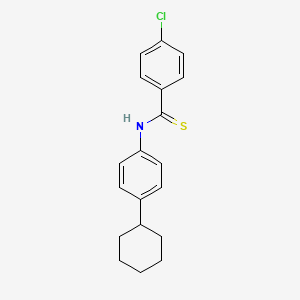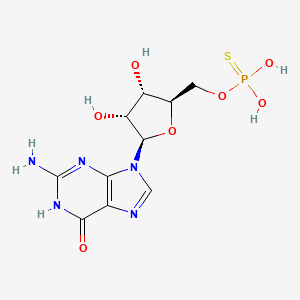
Guanosine 5'-monophosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-monophosphate synthetase is an enzyme that catalyzes the final step in the de novo biosynthesis of guanosine monophosphate. This enzyme belongs to the glutamine amidotransferase family and plays a crucial role in cellular processes such as DNA replication, transcription, and translation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The de novo pathway for the synthesis of guanosine monophosphate from xanthosine monophosphate is enabled by guanosine 5’-monophosphate synthetase. The enzyme catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate in the presence of adenosine triphosphate and glutamine .
Industrial Production Methods
Industrial production of guanosine 5’-monophosphate synthetase involves recombinant DNA technology to express the enzyme in suitable host cells, such as Escherichia coli. The enzyme is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-monophosphate synthetase undergoes several types of reactions, including:
Amination: The enzyme catalyzes the amination of xanthosine monophosphate to form guanosine monophosphate.
Hydrolysis: The enzyme hydrolyzes glutamine to produce ammonia, which is then used in the amination reaction.
Common Reagents and Conditions
Adenosine triphosphate: Provides the energy required for the reaction.
Glutamine: Serves as the nitrogen source for the amination reaction.
Major Products
Guanosine monophosphate: The primary product formed from the amination of xanthosine monophosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry
Guanosine 5’-monophosphate synthetase is used in the study of enzyme catalysis and allosteric regulation. It serves as a model enzyme for understanding the mechanisms of glutamine amidotransferases .
Biology
The enzyme is essential for nucleotide biosynthesis and is studied in the context of cellular metabolism and regulation .
Medicine
Guanosine 5’-monophosphate synthetase is a potential drug target for developing treatments against diseases caused by pathogens that rely on this enzyme for nucleotide biosynthesis .
Industry
The enzyme is used in the production of guanosine monophosphate, which is a key ingredient in flavor enhancers and food additives .
Wirkmechanismus
Guanosine 5’-monophosphate synthetase catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate through a two-step process:
Glutaminolysis: The enzyme hydrolyzes glutamine to produce ammonia.
Amination: The ammonia is transferred to xanthosine monophosphate to form guanosine monophosphate.
The enzyme’s active site contains distinct catalytic pockets for glutaminolysis and amination, connected by a channel that facilitates the movement of ammonia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inosine monophosphate dehydrogenase: Catalyzes the oxidation of inosine monophosphate to xanthosine monophosphate.
Adenylosuccinate synthetase: Catalyzes the conversion of inosine monophosphate to adenylosuccinate.
Uniqueness
Guanosine 5’-monophosphate synthetase is unique in its ability to catalyze the final step in the de novo biosynthesis of guanosine monophosphate, making it a critical enzyme in nucleotide metabolism .
Eigenschaften
CAS-Nummer |
76310-16-2 |
|---|---|
Molekularformel |
C10H14N5O7PS |
Molekulargewicht |
379.29 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(19,20)24/h2-3,5-6,9,16-17H,1H2,(H2,19,20,24)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
DIDGPCDGNMIUNX-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


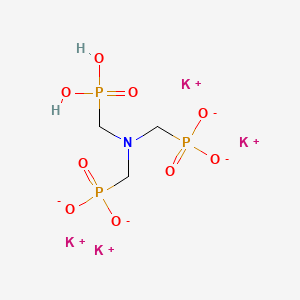
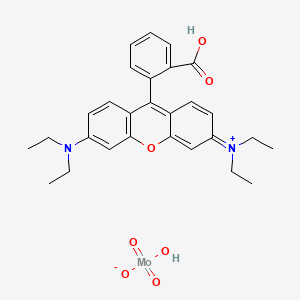





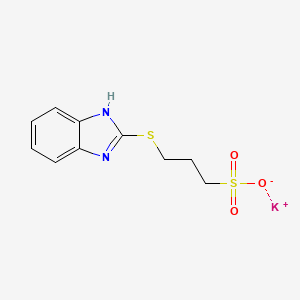

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
